methyl 3-ethyl-5-(N-(4-(trifluoromethyl)phenyl)sulfamoyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 3-ethyl-5-(N-(4-(trifluoromethyl)phenyl)sulfamoyl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C14H14F3N3O4S and its molecular weight is 377.34. The purity is usually 95%.
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Scientific Research Applications
Structural and Spectral Investigations
Studies on pyrazole-4-carboxylic acid derivatives, such as the work by Viveka et al. (2016), have focused on combined experimental and theoretical investigations. These studies include characterizations using NMR, FT-IR spectroscopy, and X-ray diffraction techniques, providing valuable data for understanding the structural and electronic properties of these compounds. Such insights are crucial for applications in materials science and pharmaceutical research (Viveka et al., 2016).
Corrosion Inhibition
Pyrazole derivatives have been explored as corrosion inhibitors, indicating their potential in industrial applications. Dohare et al. (2017) investigated pyranpyrazole derivatives, demonstrating their efficiency in protecting mild steel, an aspect crucial for the pickling process in industries. These findings suggest that related compounds, including the one , could offer similar benefits in corrosion protection (Dohare et al., 2017).
Pharmaceutical Applications
Research into pyrazole-based compounds has extended into pharmaceutical applications. For example, Kees et al. (1996) studied (trifluoromethyl)pyrazoles and pyrazolones for their antihyperglycemic properties, unveiling a new class of potent agents. This indicates the potential of methyl 3-ethyl-5-(N-(4-(trifluoromethyl)phenyl)sulfamoyl)-1H-pyrazole-4-carboxylate in similar therapeutic applications (Kees et al., 1996).
Material Synthesis
The synthesis and characterization of pyrazole-based compounds, as discussed by Viveka et al. (2016) and Bhat et al. (2016), contribute to the understanding of these compounds' properties, which is essential for their application in material science and catalysis. The detailed structural analyses provide insights into their reactivity and interaction with other molecules, paving the way for their use in novel material synthesis (Viveka et al., 2016); (Bhat et al., 2016).
Future Directions
Mechanism of Action
Target of Action
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The mode of action of the compound involves the trifluoromethylation of carbon-centered radical intermediates . This process is part of the radical chemistry, which has seen recent advances .
Biochemical Pathways
The trifluoromethylation process is known to play a significant role in various biochemical reactions .
Result of Action
The trifluoromethylation process is known to have significant implications in the field of pharmaceuticals, agrochemicals, and materials .
properties
IUPAC Name |
methyl 5-ethyl-3-[[4-(trifluoromethyl)phenyl]sulfamoyl]-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O4S/c1-3-10-11(13(21)24-2)12(19-18-10)25(22,23)20-9-6-4-8(5-7-9)14(15,16)17/h4-7,20H,3H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJONLGFNUQRCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)S(=O)(=O)NC2=CC=C(C=C2)C(F)(F)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.